N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-20-8-3-2-7-18(20)21(29)24-16-9-11-27(12-10-16)22(30)19-14-28(26-25-19)17-6-4-5-15(23)13-17/h2-8,13-14,16H,9-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLCPQNEXNKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the piperazine moiety, which is widely employed in drugs. .
Mode of Action
The exact mode of action of this compound is not yet fully understood. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the piperazine ring and the 1,2,3-triazole group may allow for interactions with a variety of biological targets.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activity. .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the piperazine ring and the 1,2,3-triazole group may influence these properties
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets and the biochemical pathways it affects.
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a compound that belongs to the class of 1,2,3-triazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure
The structural formula of this compound is represented as follows:
This compound features a 1,2,3-triazole ring, which is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Research has indicated that triazole-containing compounds exhibit promising anticancer properties. A study evaluated several triazole derivatives and found that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 2.70 µM to 5.04 µM across different cell lines such as Eca109 and MCF-7 .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Eca109 | 2.70 |
| Compound B | MCF-7 | 4.76 |
| Compound C | SMMC7721 | 4.44 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Antioxidant Properties
The antioxidant capacity of triazole derivatives has been a focal point in recent studies. Compounds similar to this compound have shown potent scavenging activity against free radicals. One study reported that certain triazoles exhibited up to 99.9% scavenging efficiency against hydroxyl radicals .
Case Study 1: Anticancer Mechanism
A study investigated the mechanism by which triazole derivatives induce apoptosis in cancer cells. The results indicated an increase in reactive oxygen species (ROS) levels leading to mitochondrial dysfunction and subsequent caspase activation . This suggests that this compound may similarly trigger apoptosis through ROS-mediated pathways.
Case Study 2: Antimicrobial Evaluation
In another study focusing on the antimicrobial effects of triazoles, this compound was tested against a panel of pathogens. The findings revealed that the compound exhibited substantial antibacterial activity compared to standard antibiotics .
Scientific Research Applications
Anticancer Activity
The compound's structure includes a triazole moiety, which is known for its anticancer properties. Research has shown that triazole derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .
Case Study:
A study evaluating a series of triazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.70 to 5.04 µM. These compounds exhibited mechanisms involving ROS generation and mitochondrial membrane potential disruption, confirming their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Eca109 | 2.70 |
| Compound B | EC9706 | 5.04 |
| Compound C | SMMC7721 | 4.44 |
| Compound D | MCF-7 | 4.76 |
Anti-inflammatory Properties
Triazole derivatives are also being explored for their anti-inflammatory effects. The incorporation of specific substituents can enhance their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Research Insight:
In vitro studies have indicated that certain triazole derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be harnessed for therapeutic purposes .
Antitubercular Agents
The compound is being investigated for its potential as an antitubercular agent. Triazoles have been shown to exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Study:
A recent synthesis of substituted triazole derivatives revealed several compounds with promising activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 µM . The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds.
| Compound | Activity Against M. tuberculosis | IC50 (µM) |
|---|---|---|
| Compound E | Yes | 1.35 |
| Compound F | Yes | 2.18 |
Structural Insights and Synthesis
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide typically involves a multi-step process including click chemistry techniques that facilitate the formation of the triazole ring. This method allows for the efficient creation of diverse analogs with varying biological activities.
Preparation Methods
Reaction Conditions and Optimization
Typical protocols employ copper(I) iodide (5–10 mol%) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water at 50–60°C for 6–12 hours. Ascorbic acid is added as a reducing agent to prevent copper(II) oxidation. Variations in solvent systems significantly impact yields:
| Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| DMSO/H2O | 60 | 78 | |
| THF/H2O | 50 | 65 | |
| EtOH | 70 | 71 |
Characterization of Triazole Intermediate
The triazole intermediate exhibits distinct 1H NMR signals at δ 8.10–8.30 ppm (triazole proton) and δ 7.40–7.80 ppm (3-chlorophenyl protons). Infrared spectroscopy confirms triazole formation via C–N stretching vibrations at 1,550–1,580 cm−1.
Piperidine Coupling via Reductive Amination
The triazole-carboxylic acid derivative is activated as an acyl chloride using thionyl chloride (SOCl2) and subsequently coupled to 4-piperidone under reductive amination conditions.
Reductive Amination Protocol
- Acyl chloride formation : React triazole-carboxylic acid with SOCl2 (2 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.
- Coupling to 4-piperidone : Add dropwise to a solution of 4-piperidone (1.2 eq) and triethylamine (3 eq) in DCM. Stir at room temperature for 12 hours.
- Reduction : Treat the resulting imine with sodium cyanoborohydride (NaBH3CN, 1.5 eq) in methanol at pH 4–5 (adjusted with acetic acid) for 6 hours.
| Reagent | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|
| NaBH3CN | MeOH | 6 | 82 | |
| NaBH(OAc)3 | DCM/MeOH | 8 | 75 |
Benzamide Acylation
The piperidine-triazole intermediate undergoes acylation with 2-methoxybenzoyl chloride in the presence of a non-nucleophilic base.
Acylation Reaction Parameters
Optimal conditions use 1.5 equivalents of 2-methoxybenzoyl chloride and 2 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. Excessive acyl chloride leads to O-acylation side products, necessitating strict stoichiometric control.
| Base | Solvent | Temperature | Yield (%) | |
|---|---|---|---|---|
| DIPEA | THF | 0°C → RT | 88 | |
| Triethylamine | DCM | RT | 73 |
Spectral Validation of Final Product
- 1H NMR (400 MHz, DMSO-d6) : δ 8.25 (s, 1H, triazole), δ 7.85–7.45 (m, 4H, aromatic), δ 4.10–3.90 (m, 4H, piperidine), δ 3.85 (s, 3H, OCH3).
- IR (KBr) : 1,680 cm−1 (C=O stretch), 1,240 cm−1 (C–O–C).
Purification and Crystallization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) confirms >98% purity.
| Purification Method | Solvent System | Purity (%) | |
|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (3:1→1:1) | 95 | |
| Recrystallization | EtOH/H2O | 98 |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methodologies reveals trade-offs between yield, scalability, and operational simplicity:
Mechanistic Insights and Side Reactions
Competing Pathways in Triazole Synthesis
Copper-free azide-alkyne cycloadditions generate 1,5-disubstituted triazoles as minor byproducts (<5%), necessitating Cu(I) catalysis for regiocontrol.
Acylation Side Products
Overactive acylating conditions produce N,O-bis-acylated species, detectable via LC-MS at m/z 550–600.
Industrial-Scale Adaptations
Patent EP3784661B1 discloses a continuous-flow variant for triazole synthesis, achieving 85% yield with a 2-hour residence time at 100°C. This method reduces copper catalyst loading to 2 mol% while maintaining >99% regioselectivity.
Q & A
Q. What are the standard protocols for synthesizing N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves two key steps: (1) formation of the 1,2,3-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") and (2) coupling the triazole-carbonyl intermediate to the piperidine-methoxybenzamide scaffold. Optimization focuses on:
- Catalyst selection : Copper(I) iodide (CuI) enhances regioselectivity and yield in triazole formation .
- Solvent choice : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improves solubility of aromatic intermediates .
- Temperature control : Reactions are typically conducted at 60–80°C for 12–24 hours to balance reaction rate and side-product formation .
- Purification : Silica gel chromatography or recrystallization is used to isolate the final compound with >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., 3-chlorophenyl vs. 4-chlorophenyl) . Key signals include:
- Triazole protons: δ 8.2–8.5 ppm (1H, singlet).
- Piperidine CH2 groups: δ 2.5–3.5 ppm (multiplet).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H21ClN4O3) and detects isotopic Cl patterns .
- HPLC-PDA : Assesses purity and identifies polar impurities (e.g., unreacted benzamide intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
Methodological Answer: Discrepancies often arise from subtle structural variations. A systematic approach includes:
- Comparative SAR Analysis : Test analogs with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to identify critical pharmacophores .
- Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to map binding interactions. For example, the triazole’s nitrogen atoms may form hydrogen bonds absent in non-triazole analogs .
- Metabolic Stability Assays : Evaluate hepatic clearance using liver microsomes; electron-withdrawing groups (e.g., Cl) may reduce CYP450-mediated degradation .
Q. What experimental strategies are recommended for assessing the compound’s pharmacokinetic (PK) profile in preclinical models?
Methodological Answer:
- In Vitro ADME :
- In Vivo PK Studies :
Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests binding to an allosteric site .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Covalent Binding Studies : Use LC-MS/MS to detect adduct formation if the triazole reacts with catalytic cysteine residues .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
Methodological Answer:
- Cell Panel Screening : Test the compound against the NCI-60 panel to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
- Biomarker Correlation : Link cytotoxicity to expression levels of putative targets (e.g., PI3K or tubulin) via RNA-seq or proteomics .
- Resistance Studies : Generate resistant cell lines via prolonged exposure and perform whole-exome sequencing to identify mutations (e.g., ABC transporter upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
